Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate
Description
Properties
IUPAC Name |
potassium;4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4.K/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15;/h4-7H2,1-3H3,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKAWMLVHVKKDC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)[O-])F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FKNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094517-63-0 | |
| Record name | potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate typically involves the protection of the amine group on the piperidine ring with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atom is introduced via nucleophilic substitution reactions using appropriate fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Nucleophiles: Such as sodium azide or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions.
Medicine: Potentially useful in the development of pharmaceuticals due to its ability to introduce fluorine atoms, which can enhance the biological activity of drugs.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate involves its reactivity as a protected amine. The Boc group can be selectively removed under acidic conditions, revealing the free amine which can then participate in further chemical reactions. The fluorine atom can also influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, emphasizing differences in substituents, physicochemical properties, and applications.
Table 1: Comparative Analysis of Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate and Analogs
*Estimated based on molecular formula.
Key Structural and Functional Differences
Fluorination Patterns :
- The target compound’s single fluorine at the 4-position balances electronic effects and solubility, whereas the difluoro analog (5,6-diF) offers stronger electron-withdrawing effects but reduced synthetic accessibility .
- The trifluoromethyl (CF₃) group in the analog (CAS: 495415-51-5) significantly increases lipophilicity (clogP ~2.5 vs. ~1.2 for the target compound), making it suitable for hydrophobic target binding .
Safety Profiles :
- The phenyl-substituted analog (CAS: 261777-31-5) exhibits acute oral toxicity (H302) and skin irritation (H315), necessitating stricter handling protocols compared to the target compound, for which explicit hazard data are unavailable in the provided evidence .
Solubility and Reactivity :
- The potassium salt form of the target compound enhances aqueous solubility, critical for reactions in polar solvents. In contrast, the ethyl ester analog (CAS: 142851-03-4) requires hydrolysis to liberate the active carboxylate .
Biological Activity
Potassium 1-[(tert-butoxy)carbonyl]-4-fluoropiperidine-4-carboxylate is a synthetic compound derived from the piperidine class, notable for its unique structural features that include a tert-butoxycarbonyl (BOC) protecting group and a fluorine atom at the 4-position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C11H18FNO4
- Molecular Weight : 247.266 g/mol
- CAS Number : 614731-04-3
The presence of the BOC group allows for selective reactions, while the fluorine atom can enhance the compound's binding affinity to biological targets, influencing its pharmacological properties.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The BOC group serves as a protective element that can be removed under specific conditions to reveal reactive sites, allowing for further functionalization or interaction with biological macromolecules. The fluorine atom's electronegative nature may also enhance the compound's lipophilicity and membrane permeability, facilitating its biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Several studies have shown that piperidine derivatives can act as inhibitors of tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For example, compounds with similar structures have demonstrated efficacy against various cancer cell lines, including breast and lung cancers .
- Antimicrobial Properties : Piperidine derivatives are known to possess antimicrobial activity. The introduction of fluorine atoms in these molecules can enhance their antibacterial effectiveness by increasing their interaction with bacterial cell membranes .
- Neuroactive Effects : Some studies suggest that piperidine derivatives can modulate neurotransmitter systems, potentially serving as candidates for treating neurological disorders. This is attributed to their ability to cross the blood-brain barrier due to their lipophilicity .
Case Study 1: Antitumor Activity
In a study examining various piperidine derivatives, this compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of several piperidine derivatives, including this compound, revealed effective inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for certain strains, indicating promising antimicrobial properties.
Comparative Analysis Table
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